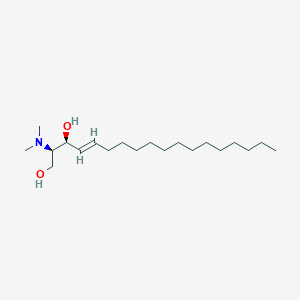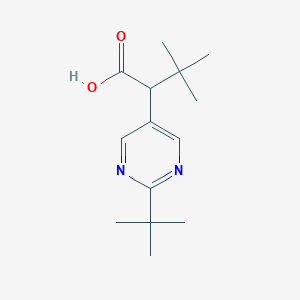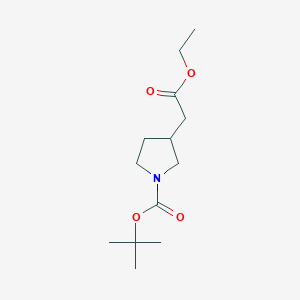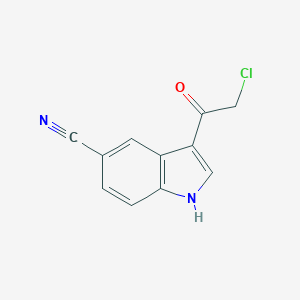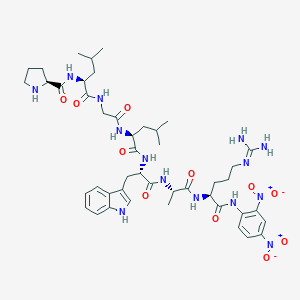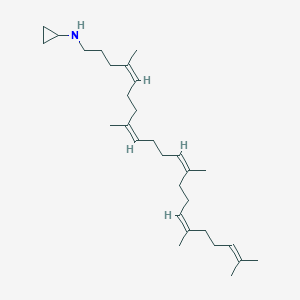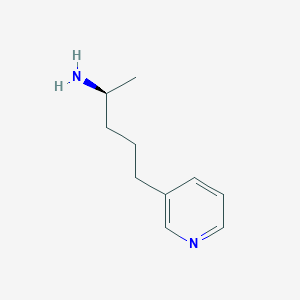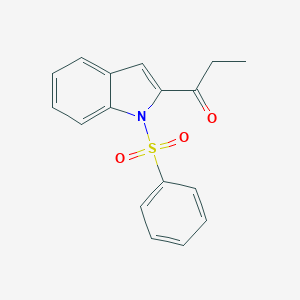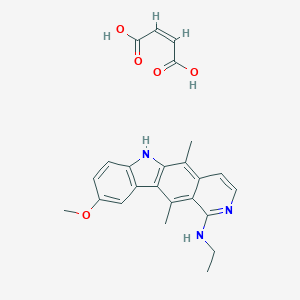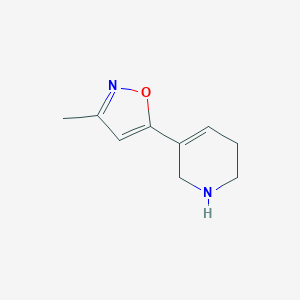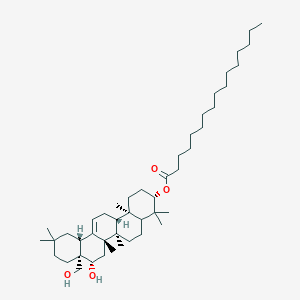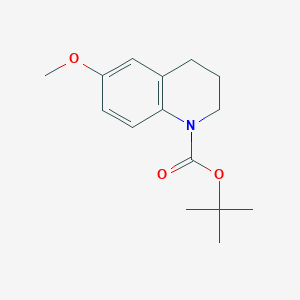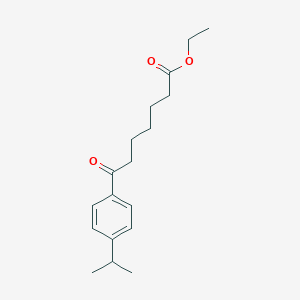
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate involves multiple steps and precise reactions. For instance, the synthesis of related compounds like Ethyl 7-chloro-2-oxoheptylate, an intermediate in pharmaceuticals, is achieved through a multi-step process involving esterification and oxidation reactions, as well as alkylation processes (Chen Xin-zhi, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves spectroscopic and diffractometric techniques. For example, studies on similar compounds have used solid-state nuclear magnetic resonance (SSNMR) and X-ray diffraction to characterize subtle structural differences (F. Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactions of compounds in this category can include photochemical reactions. For example, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate have led to the formation of various ω-substituted esters (M. Tokuda et al., 1978). These reactions are crucial in understanding the reactivity and potential applications of Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate.
Physical Properties Analysis
The physical properties of such compounds are often studied through crystallographic methods. For instance, the crystal structures of alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates have been studied to understand their preferred conformations, which is significant in determining the physical characteristics of similar compounds (F. Castañeda et al., 2001).
Chemical Properties Analysis
The chemical properties are closely linked to the molecular structure and reactivity. Studies on ethyl 4-oxoalkanoates reacting with amines, for example, provide insights into the chemical behavior and potential reactions of Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate (C. Wedler et al., 1992).
Applications De Recherche Scientifique
Synthesis Techniques and Intermediate Applications
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate is a compound involved in various synthetic processes and serves as an intermediate in the creation of several complex molecules. The literature provides insights into its utilization and the techniques employed for its synthesis and application in further chemical reactions.
Improved Synthesis Methods : The compound has been utilized in the improvement of synthesis methods for related compounds. A notable example is its use in the synthesis of methyl or ethyl 7-oxoheptanoate, where ethyl or methyl 7-hydroxyheptanoate is converted into ethyl or methyl 7-oxoheptanoate in good yields. This process involves the reaction of cycloheptanone with potassium persulfate in ethanol or methanol and subsequent oxidation with PCC. The synthesized compounds serve as intermediates for further chemical transformations (Ballini, Marcantoni, & Petrini, 1991).
Formation of ω-Substituted Esters : In photochemical reactions, ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound, is used to produce ω-alkoxycarbonyl esters through reactions in alcoholic solutions. This indicates the potential of similar compounds in the formation of ω-substituted esters, essential in various organic syntheses (Tokuda, Watanabe, & Itoh, 1978).
Key Intermediate in Synthesis of Complex Molecules : The compound serves as a key intermediate in the synthesis of complex molecules such as 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a crucial component leading to pestalotin. This involves a series of reactions including treatment with sodium ethoxide and dilute aqueous NaOH in acetone (Takeda, Amano, & Tsuboi, 1977).
Involvement in Antiproliferative Activities : The compound has been used in the synthesis of derivatives that exhibit cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in the development of antiproliferative agents (Nurieva et al., 2015).
Valence Isomerization and Equilibrium Studies : Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate and its derivatives are used in valence isomerization studies, crucial for understanding the equilibrium and steric factors in organic molecules. This knowledge is vital for predicting reaction outcomes and designing new molecules (TsurutaHaruki, MoriSeiichi, & MukaiToshio, 1974).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-oxo-7-(4-propan-2-ylphenyl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-21-18(20)9-7-5-6-8-17(19)16-12-10-15(11-13-16)14(2)3/h10-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPBHGSEMGHZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645762 |
Source


|
| Record name | Ethyl 7-oxo-7-[4-(propan-2-yl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate | |
CAS RN |
122115-50-8 |
Source


|
| Record name | Ethyl 4-(1-methylethyl)-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-oxo-7-[4-(propan-2-yl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

